molecular formula C4H7NO4 B12055696 L-Aspartic acid-C13-1

L-Aspartic acid-C13-1

Cat. No.: B12055696
M. Wt: 134.10 g/mol
InChI Key: CKLJMWTZIZZHCS-IJGDANSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic acid-C13-1, also known as [3-13C]Aspartic acid, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the aspartic acid molecule. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and in the urea cycle. The labeled version, this compound, is primarily used in scientific research as a tracer for studying metabolic pathways and enzyme activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Aspartic acid-C13-1 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 into the aspartic acid molecule using labeled precursors. For instance, fumaric acid labeled with carbon-13 can be converted to this compound using aspartase enzyme .

Industrial Production Methods

In industrial settings, this compound is often produced through microbial fermentation. This involves the use of genetically engineered microorganisms that can incorporate carbon-13 into the aspartic acid during their metabolic processes. The product is then extracted and purified using techniques such as isoelectric point titration and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid-C13-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Aspartic acid-C13-1 has a wide range of applications in scientific research:

Mechanism of Action

L-Aspartic acid-C13-1 exerts its effects by participating in metabolic pathways where it acts as a substrate for various enzymes. The incorporation of carbon-13 allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Aspartic acid-C13-1 is unique due to its specific labeling at the carbon-13 position, which makes it particularly useful for studying specific metabolic pathways involving aspartic acid. Its stable isotope labeling provides high sensitivity and specificity in tracing studies compared to other similar compounds .

Properties

Molecular Formula

C4H7NO4

Molecular Weight

134.10 g/mol

IUPAC Name

(2S)-2-amino(313C)butanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1

InChI Key

CKLJMWTZIZZHCS-IJGDANSWSA-N

Isomeric SMILES

[13CH2]([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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